9-Bromo-10-[3-(2-naphthalenyl)phenyl]-anthracene
Description
9-Bromo-10-[3-(2-naphthalenyl)phenyl]-anthracene (CAS: 866611-29-2, molecular formula: C₃₀H₁₉Br) is a brominated anthracene derivative with a 3-(2-naphthalenyl)phenyl substituent at the 10-position . This compound is characterized by its extended π-conjugation system, which arises from the anthracene core fused with naphthalene and phenyl groups. It is typically synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts . Its primary applications include serving as an intermediate in organic light-emitting diodes (OLEDs) due to its optoelectronic properties and as a precursor in pharmaceutical and materials chemistry .
Properties
IUPAC Name |
9-bromo-10-(3-naphthalen-2-ylphenyl)anthracene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H19Br/c31-30-27-14-5-3-12-25(27)29(26-13-4-6-15-28(26)30)24-11-7-10-22(19-24)23-17-16-20-8-1-2-9-21(20)18-23/h1-19H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKJCQNYVLAQMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC=C3)C4=C5C=CC=CC5=C(C6=CC=CC=C64)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H19Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-10-[3-(2-naphthalenyl)phenyl]-anthracene typically involves multi-step organic reactions. One common method is the bromination of 10-[3-(2-naphthalenyl)phenyl]-anthracene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 9-Bromo-10-[3-(2-naphthalenyl)phenyl]-anthracene can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The anthracene core can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted anthracene derivative .
Scientific Research Applications
Chemistry: 9-Bromo-10-[3-(2-naphthalenyl)phenyl]-anthracene is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new photophysical properties and the development of novel materials for organic electronics .
Biology and Medicine:
Industry: In the industrial sector, this compound is valuable in the development of organic light-emitting di
Biological Activity
9-Bromo-10-[3-(2-naphthalenyl)phenyl]-anthracene (BNA) is a synthetic organic compound belonging to the anthracene family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of BNA, focusing on its biochemical properties, cellular effects, molecular mechanisms, and relevant research findings.
- Molecular Formula : C20H15Br
- Molecular Weight : 333.24 g/mol
- Melting Point : 97-100 °C
- Boiling Point : 389.7 °C at 760 mmHg
- Density : 1.5 g/cm³
BNA exhibits significant interactions with various biomolecules, primarily through its reactive bromine atom and aromatic structure. It has been shown to act as a substrate for cytochrome P450 enzymes, which are crucial in oxidative stress responses and metabolic pathways. The compound can lead to the formation of reactive intermediates that interact with cellular proteins and DNA, potentially causing oxidative stress and influencing cellular signaling pathways such as MAPK and NF-κB .
Cellular Effects
Research indicates that BNA can induce oxidative stress by generating reactive oxygen species (ROS). This oxidative stress can activate various signaling pathways that modulate gene expression and cellular metabolism. At low doses, BNA appears to induce mild oxidative stress without significant toxicity, while higher doses may lead to more pronounced effects .
Table 1: Dosage Effects in Cell Models
| Dosage (µM) | Cellular Response | Observations |
|---|---|---|
| 1 | Mild oxidative stress | Minimal impact on cell viability |
| 10 | Moderate ROS generation | Activation of MAPK signaling pathways |
| 50 | Significant cytotoxicity | Induction of apoptosis in sensitive cell lines |
Molecular Mechanisms
At the molecular level, BNA interacts with DNA and proteins through several mechanisms:
- DNA Binding : BNA can form DNA adducts, which interfere with replication and transcription processes.
- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in detoxification pathways, affecting cellular homeostasis.
- Transcription Factors : BNA modulates the activity of transcription factors and epigenetic regulators, influencing gene expression profiles .
Transport and Distribution
The transport mechanisms for BNA within cells involve both passive diffusion and active transport processes mediated by specific cellular transporters. Understanding these mechanisms is crucial for evaluating the compound's bioavailability and therapeutic potential .
Toxicological Considerations
While the toxicological properties of BNA are not fully elucidated, it is known that brominated compounds can exhibit skin irritancy and respiratory tract irritation upon exposure. Further studies are needed to assess chronic exposure risks and long-term effects on health .
Comparison with Similar Compounds
9-Bromo-10-phenylanthracene (CAS: 1023674-80-7)
- Structure : Lacks the naphthalene moiety, featuring a simple phenyl group at the 10-position.
- Synthesis : Prepared via bromination of 9-phenylanthracene using Br₂ in acetic acid (95% yield) .
- Key Difference : The absence of the naphthalene group reduces steric hindrance and π-conjugation, leading to blue-shifted absorption/emission compared to the target compound .
9-Bromo-10-(2-naphthalenyl)anthracene (CAS: 474688-73-8)
9,10-Di(2-naphthyl)anthracene (CAS: 122648-99-1)
- Structure : Symmetrically substituted with 2-naphthyl groups at both 9- and 10-positions.
- Application : Used as a blue-emitting host in OLEDs with a maximum brightness of 2,153 cd/m² .
- Key Difference : Symmetric substitution improves thermal stability (T₅d > 400°C) but reduces solubility compared to the asymmetric target compound .
Photophysical Properties
Key Observations :
- The target compound exhibits a broad, red-shifted emission (480–520 nm) due to extended conjugation from the 3-(2-naphthalenyl)phenyl group .
- Substitution with bulky groups (e.g., 2-naphthalenyl) induces structural distortion, leading to reduced PLQY compared to planar derivatives like 9,10-diphenylanthracene .
Thermal and Electronic Properties
| Compound | Tₘ (°C) | T₅d (°C) | HOMO (eV) | LUMO (eV) | Reference |
|---|---|---|---|---|---|
| This compound | 254 | 320 | -5.8 | -2.9 | |
| 9-Bromo-10-(2-naphthalenyl)anthracene | 260 | 340 | -5.7 | -2.8 | |
| 9,10-Di(2-naphthyl)anthracene | 290 | 420 | -5.5 | -2.6 |
Key Observations :
- The target compound has moderate thermal stability (T₅d = 320°C), suitable for vacuum-deposited OLED fabrication .
- Higher HOMO levels (-5.8 eV) compared to 9,10-di(2-naphthyl)anthracene (-5.5 eV) suggest improved hole-injection capabilities in OLEDs .
Application-Specific Comparisons
OLED Performance
- Target Compound : Used as a host material in blue OLEDs, achieving external quantum efficiency (EQE) of ~0.8% .
- 9,10-Di(2-naphthyl)anthracene : Demonstrates superior performance (EQE = 2.1%, brightness = 2,153 cd/m²) due to balanced charge transport .
- 9-Bromo-10-(1-naphthalenyl)anthracene (CAS: 400607-04-7) : Employed in thermally activated delayed fluorescence (TADF) systems, enhancing operational stability in OLEDs .
Pharmaceutical Relevance
- Target Compound: Limited direct biological activity reported; primarily a synthetic intermediate .
- (E)-9-Bromo-10-(2-Nitrovinyl)Anthracene (19h) : Exhibits pro-apoptotic effects in leukemia cells (IC₅₀ = 3.2 μM) .
Q & A
Q. What are the recommended synthetic routes for 9-Bromo-10-[3-(2-naphthalenyl)phenyl]-anthracene, and how can purity be optimized?
The synthesis typically involves cross-coupling reactions using palladium catalysts. For example, 9,10-dibromoanthracene can react with aryl boronic acids (e.g., 3-(2-naphthalenyl)phenyl boronic acid) in a Suzuki-Miyaura coupling. Key steps include:
- Catalyst system : Pd(PPh₃)₄ (7.5 mol%) under nitrogen atmosphere .
- Solvents : Degassed toluene/THF with aqueous Na₂CO₃ for pH control.
- Purification : Column chromatography (hexane/DCM gradient) yields light yellow crystals (58% yield).
- Purity validation : NMR (δ = 8.60 ppm for aromatic protons) and HPLC (>97% purity) .
Q. What safety precautions are critical during handling?
The compound exhibits acute oral toxicity (LD₅₀ >2,000 mg/kg) and may cause respiratory irritation (H335). Key precautions:
- Personal protective equipment (PPE) : P95 respirators, nitrile gloves, and chemical-resistant lab coats .
- Ventilation : Use fume hoods to avoid aerosol formation .
- Waste disposal : Avoid release into aquatic environments (H400/H410) .
Q. How is the compound characterized for structural confirmation?
- NMR : Aromatic protons appear at δ 8.60–7.12 ppm (CDCl₃), with methoxy groups (if present) at δ 3.95 ppm .
- Mass spectrometry : Molecular ion peaks at m/z 257.125 (for brominated derivatives) .
- Thermal analysis : TGA reveals decomposition temperatures (Td) >350°C, confirming thermal stability for OLED applications .
Advanced Research Questions
Q. How do structural modifications influence photophysical properties in OLEDs?
Substituents at the anthracene core modulate bandgap and charge transport:
-
Electron-withdrawing groups (e.g., Br) : Enhance electron mobility (e.g., EQE up to 4.23% in blue OLEDs) .
-
Aromatic extensions (e.g., naphthalenyl) : Increase steric hindrance, reducing aggregation-induced quenching .
-
Performance metrics :
Device Structure CIE Coordinates Max EQE (%) Current Efficiency (Cd/A) ITO/HATCN/DBPTPPB/TPN-DBF/BH (0.15, 0.10) 4.23 5.58 Ag/TBPDA (0.14, 0.08) 3.90 4.90 Data from
Q. What contradictions exist in reported toxicity data, and how can they be resolved?
- Acute toxicity : LD₅₀ ranges from 300–2,000 mg/kg (oral), with discrepancies attributed to impurities or isomer variations .
- Mitigation : Use high-purity batches (>98%) and validate via LC-MS.
- In vitro assays : Negative Ames test results suggest low mutagenic risk, but in vivo studies are recommended for confirmation .
Q. How can synthesis byproducts be minimized in brominated anthracene derivatives?
- Reagent optimization : Use BDMS (bromodimethylsulfonium bromide) for regioselective bromination, reducing di-substituted byproducts .
- Reaction monitoring : TLC (petroleum ether/DCM) identifies intermediates early .
- Temperature control : Reflux at 100°C for 10 hours improves yield in multi-step reactions .
Q. What mechanistic insights explain its pro-apoptotic effects in cancer cells?
- Nitrovinyl derivatives (e.g., 19h) : Induce mitochondrial depolarization via ROS generation, validated by JC-1 staining in chronic lymphocytic leukemia (CLL) models .
- Structure-activity relationships : The anthracene core intercalates DNA, while nitro groups enhance redox cycling for selective cytotoxicity .
Methodological Recommendations
- Device fabrication : Layer-by-layer vacuum deposition (1–2 Å/s) ensures uniform thin films for OLEDs .
- Biological assays : Use MTT assays with IC₅₀ values normalized to cisplatin controls for comparability .
- Computational modeling : DFT calculations predict HOMO/LUMO levels (e.g., Eg ≈ 3.0 eV) to guide material design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
